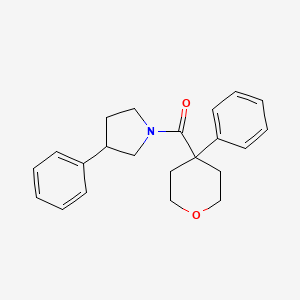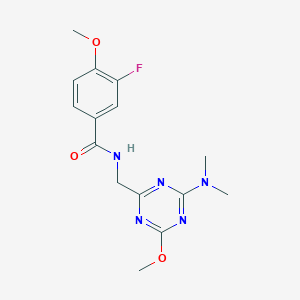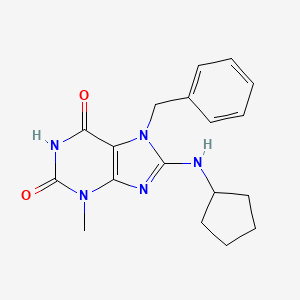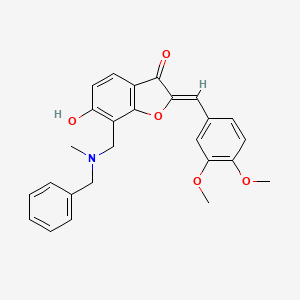
(Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The benzylidene group can be introduced via a condensation reaction between the benzofuran derivative and a benzaldehyde derivative, such as 3,4-dimethoxybenzaldehyde.
- This step often requires the use of a base, such as sodium hydroxide, to facilitate the condensation reaction.
Attachment of the Benzyl(methyl)amino Group:
- The final step involves the introduction of the benzyl(methyl)amino group through a nucleophilic substitution reaction.
- This can be achieved by reacting the intermediate compound with benzylmethylamine under appropriate conditions, such as in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
- Oxidation of the hydroxyl group can yield a ketone or aldehyde derivative.
- Reduction of the benzylidene group results in a benzyl-substituted benzofuran.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery due to its structural complexity and functional groups that may interact with biological targets.
- Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry:
- Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
- Potential applications in the field of organic electronics due to its conjugated system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzofuran Core:
- Starting from a suitable phenol derivative, the benzofuran core can be constructed through cyclization reactions.
- For example, a phenol derivative can undergo a Friedel-Crafts acylation followed by cyclization to form the benzofuran ring.
Mechanism of Action
The mechanism of action of (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzylidene and benzyl(methyl)amino groups can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
(Z)-7-((Benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one: Similar structure but with a methoxy group instead of a hydroxyl group.
(Z)-7-((Benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness:
- The presence of both hydroxyl and methoxy groups in (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one provides unique reactivity and potential biological activity.
- The combination of these functional groups in a benzofuran core makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(15-17-7-5-4-6-8-17)16-20-21(28)11-10-19-25(29)24(32-26(19)20)14-18-9-12-22(30-2)23(13-18)31-3/h4-14,28H,15-16H2,1-3H3/b24-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJDCMXYOCDRDI-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
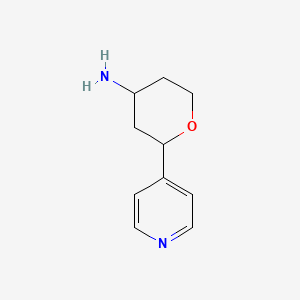
![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)
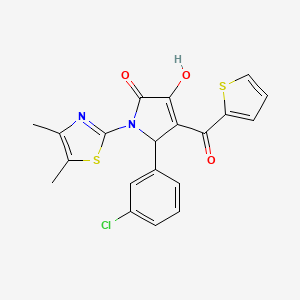
![(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2838787.png)
![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)

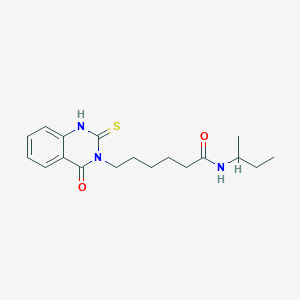
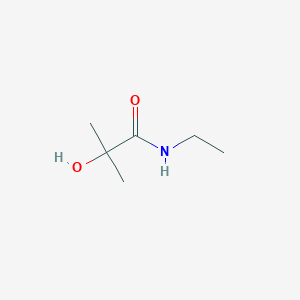
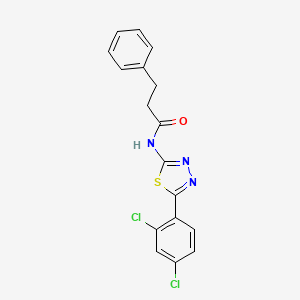
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2838794.png)
